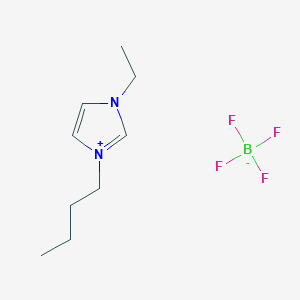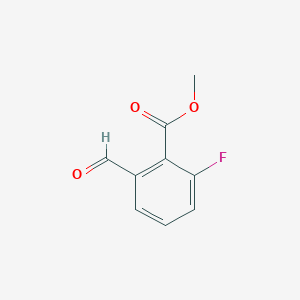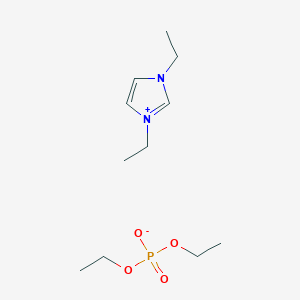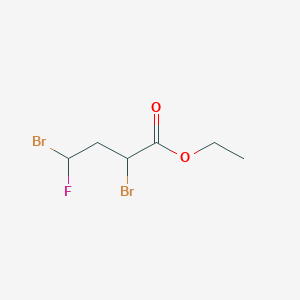![molecular formula C17H21BF4NP B6359973 (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate CAS No. 1222630-36-5](/img/structure/B6359973.png)
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its use as a ligand in asymmetric catalysis, where it facilitates various chemical transformations with high enantioselectivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The phosphine group in this compound can undergo oxidation to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinium group can be replaced by other nucleophiles.
Coordination: As a ligand, it can coordinate with various metal centers to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides and alkoxides.
Coordination: Metal salts such as palladium chloride and platinum chloride are often used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted pyrrolidinium salts.
Coordination: Metal-ligand complexes.
科学的研究の応用
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates enantioselective reactions, which are crucial for the synthesis of chiral molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The chiral nature of the compound allows it to induce asymmetry in the products, making it valuable for enantioselective synthesis. The molecular targets include metal ions such as palladium, platinum, and rhodium, and the pathways involved are those of catalytic cycles in asymmetric catalysis.
類似化合物との比較
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in coordination chemistry and catalysis.
Triphenylphosphine: Another common ligand used in various catalytic processes.
2-(Diphenylphosphino)pyridine: Similar in structure but lacks the chiral pyrrolidinium group.
Uniqueness: (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is unique due to its chiral nature, which allows it to induce enantioselectivity in catalytic reactions. This property makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications.
特性
IUPAC Name |
diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZQMKNDYFNNA-RSAXXLAASA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C[C@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF4NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
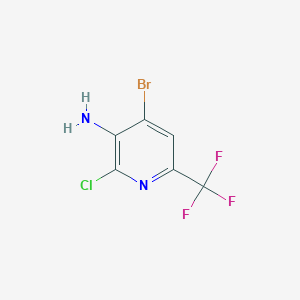
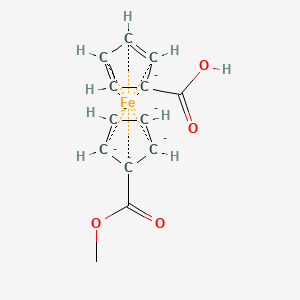
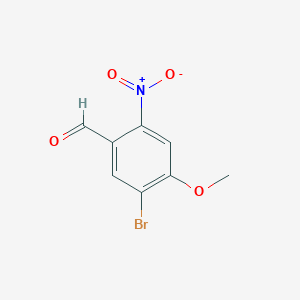
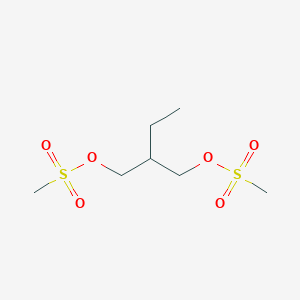
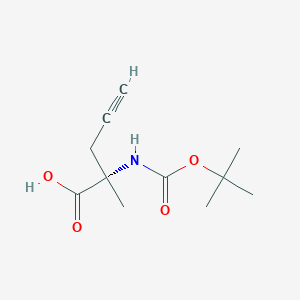
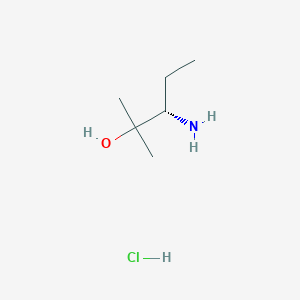
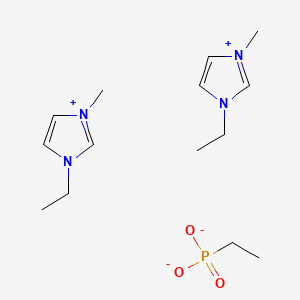
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
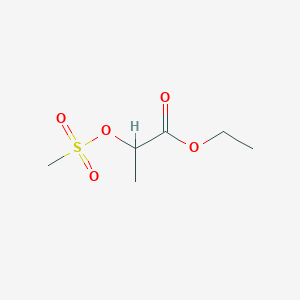
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)
